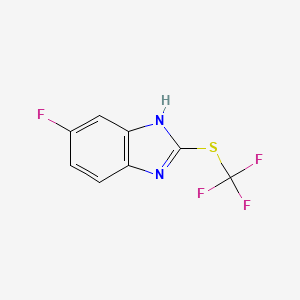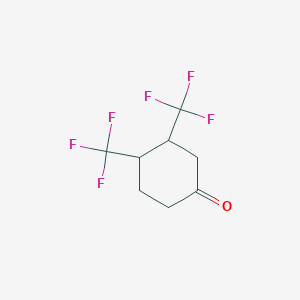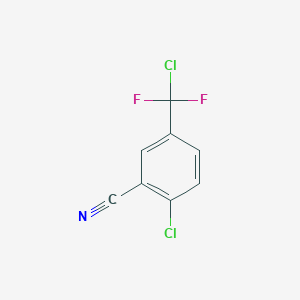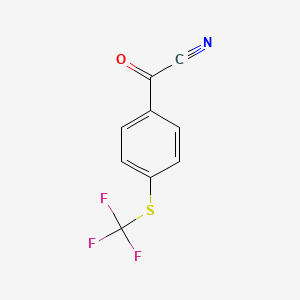![molecular formula C7H5Cl2F2NO B6311187 2-Chloro-4-(chlorodifluoromethoxy]aniline CAS No. 2088945-53-1](/img/structure/B6311187.png)
2-Chloro-4-(chlorodifluoromethoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(chlorodifluoromethoxy]aniline (2C4CDMA) is an organic compound used in a variety of scientific applications. It is a colorless, volatile liquid that is soluble in many organic solvents. 2C4CDMA is a chlorinated derivative of aniline and is used as a reagent in organic synthesis and as a catalyst in the polymerization of vinyl monomers. It is also used as a fluorescent label for proteins and other biomolecules, and has been used in the development of new materials for use in drug delivery systems.
科学的研究の応用
2-Chloro-4-(chlorodifluoromethoxy]aniline has a wide range of scientific applications, including in the fields of organic synthesis, polymerization, and drug delivery. In organic synthesis, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used as a reagent to synthesize a variety of organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with specific properties. In drug delivery, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used to develop new materials for drug delivery systems, such as liposomes, nanoparticles, and microspheres.
作用機序
The mechanism of action of 2-Chloro-4-(chlorodifluoromethoxy]aniline is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species, such as an amine or a thiol group. This covalent bond is believed to be the driving force behind the reaction of 2-Chloro-4-(chlorodifluoromethoxy]aniline with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline are not well understood. However, it is believed that the compound may have some cytotoxic effects on cells, as it has been shown to induce DNA damage in human cells. Additionally, it has been shown to induce cell death in some cell lines.
実験室実験の利点と制限
The main advantage of using 2-Chloro-4-(chlorodifluoromethoxy]aniline in lab experiments is that it is a highly reactive compound, which makes it useful for a wide range of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations of using 2-Chloro-4-(chlorodifluoromethoxy]aniline is its toxicity, as it has been shown to be cytotoxic in some cell lines.
将来の方向性
The use of 2-Chloro-4-(chlorodifluoromethoxy]aniline in scientific research is a relatively new field, and there are many potential future directions for research. These include the development of new materials for drug delivery systems, the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a fluorescent label for proteins, and the development of new methods for synthesizing organic compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline could help to better understand its potential toxicity. Other potential future directions include the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a catalyst in the polymerization of vinyl monomers, and the development of new methods for purifying the compound.
合成法
2-Chloro-4-(chlorodifluoromethoxy]aniline can be synthesized by the reaction of 2-chloro-4-fluoroaniline with chlorodifluoromethane. This reaction is carried out in the presence of a base, such as potassium carbonate, and is typically conducted at a temperature of around 80°C. The reaction yields a crude product that can then be purified by fractional distillation.
特性
IUPAC Name |
2-chloro-4-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDKHNLKMBBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chlorodifluoromethoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)




![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)